

# Application Notes and Protocols: A Sodium 4-aminobenzoate-Based Nanoparticle Drug Delivery System

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## Compound of Interest

Compound Name: Sodium 4-aminobenzoate

Cat. No.: B10764928

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## Introduction

**Sodium 4-aminobenzoate**, the sodium salt of para-aminobenzoic acid (PABA), is a molecule with known antioxidant and immunomodulatory properties.<sup>[1]</sup> While historically used as a UV filtering agent, its chemical structure, featuring both a carboxylate and an amino group on an aromatic ring, presents an opportunity for the development of novel drug delivery systems.<sup>[2][3]</sup> This document outlines the application and protocols for developing a drug delivery system based on the self-assembly of **sodium 4-aminobenzoate** derivatives.

Recent research has demonstrated that derivatives of PABA can self-assemble into biocompatible nanoparticles capable of delivering siRNA.<sup>[4]</sup> This principle can be extended to create nanoparticle-based carriers for small molecule drugs. By modifying **sodium 4-aminobenzoate**, it is possible to induce self-assembly into stable nanostructures that can encapsulate therapeutic agents. These nanoparticles offer the potential for improved drug solubility, controlled release, and targeted delivery.

The proposed drug delivery system leverages the inherent biocompatibility of a PABA-based structure and its potential to modulate cellular pathways related to oxidative stress, such as the Nrf2 signaling pathway.

## Data Presentation

The following tables represent typical quantitative data obtained during the characterization of a **sodium 4-aminobenzoate**-based nanoparticle drug delivery system.

Table 1: Physicochemical Characterization of Nanoparticles

Formulation Code	Mean Particle Size (nm) (DLS)	Polydispersity Index (PDI)	Zeta Potential (mV)
S4AB-NP-01	152.3 ± 4.5	0.18 ± 0.02	-25.8 ± 1.2
S4AB-NP-02	189.7 ± 6.1	0.25 ± 0.03	-22.4 ± 1.5
S4AB-NP-03	215.4 ± 5.8	0.21 ± 0.01	-28.1 ± 0.9

Table 2: Drug Loading and Encapsulation Efficiency

Formulation Code	Drug	Drug Loading Capacity (%)	Encapsulation Efficiency (%)
S4AB-NP-Dox-01	Doxorubicin	8.5 ± 0.7	75.2 ± 3.4
S4AB-NP-Dox-02	Doxorubicin	10.2 ± 0.9	81.5 ± 2.8
S4AB-NP-Cur-01	Curcumin	12.8 ± 1.1	88.9 ± 4.1

Table 3: In Vitro Drug Release Profile

Time (hours)	Cumulative Release (%) - S4AB-NP-Dox-02 (pH 7.4)	Cumulative Release (%) - S4AB-NP-Dox-02 (pH 5.5)
1	10.5 ± 1.2	18.3 ± 1.5
4	25.8 ± 2.1	40.1 ± 2.5
8	42.3 ± 2.5	65.7 ± 3.1
12	58.9 ± 3.0	80.4 ± 2.8
24	75.1 ± 3.4	92.6 ± 3.7

Table 4: Cytotoxicity Assessment (MTT Assay)

Concentration (µg/mL)	Cell Viability (%) - Blank S4AB-NP	Cell Viability (%) - S4AB-NP-Dox-02
1	98.2 ± 1.5	85.4 ± 4.2
5	96.5 ± 2.1	68.1 ± 3.8
10	94.8 ± 1.9	45.7 ± 3.1
25	92.1 ± 2.5	22.3 ± 2.7
50	88.9 ± 3.1	10.8 ± 1.9

## Experimental Protocols

### Synthesis of Sodium 4-aminobenzoate-based Nanoparticles

This protocol describes a self-assembly method for nanoparticle formation.

- Materials:
  - Modified **Sodium 4-aminobenzoate** derivative
  - Dimethyl Sulfoxide (DMSO)
  - Deionized water
  - Dialysis membrane (MWCO 3.5 kDa)
- Procedure:
  - Dissolve 10 mg of the modified **sodium 4-aminobenzoate** derivative in 1 mL of DMSO.
  - For drug-loaded nanoparticles, co-dissolve 1-2 mg of the therapeutic agent in the same DMSO solution.
  - Inject the DMSO solution dropwise into 10 mL of vigorously stirring deionized water.

- Continue stirring for 2-4 hours to allow for nanoparticle self-assembly.
- Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove the DMSO and non-encapsulated drug. Change the water every 4-6 hours.
- Collect the purified nanoparticle suspension and store at 4°C.

## Characterization of Nanoparticles

### 2.1. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS)

- Procedure:
  - Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
  - Transfer the diluted sample to a disposable cuvette.
  - Measure the particle size and polydispersity index using a DLS instrument.
  - For zeta potential, use a specific folded capillary cell and measure using the same instrument.
  - Perform all measurements in triplicate.

### 2.2. Morphology (Transmission Electron Microscopy - TEM)

- Procedure:
  - Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
  - Allow the sample to adhere for 1-2 minutes.
  - Wick away the excess liquid with filter paper.
  - (Optional) For negative staining, add a drop of 2% phosphotungstic acid or uranyl acetate for 30-60 seconds and then wick away the excess.
  - Allow the grid to air-dry completely.

- Image the grid using a TEM.

## Determination of Drug Loading and Encapsulation Efficiency

- Procedure:
  - Lyophilize a known volume of the purified drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles.
  - Take a known amount of the lyophilized powder and dissolve it in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
  - Quantify the amount of drug using UV-Vis spectroscopy or HPLC against a standard curve of the free drug.
  - Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
    - $\text{DLC (\%)} = (\text{Weight of drug in nanoparticles} / \text{Total weight of nanoparticles}) \times 100$
    - $\text{EE (\%)} = (\text{Weight of drug in nanoparticles} / \text{Initial weight of drug used}) \times 100$

## In Vitro Drug Release Study

- Procedure:
  - Transfer 1 mL of the purified drug-loaded nanoparticle suspension into a dialysis bag (MWCO 10-12 kDa).<sup>[5]</sup>
  - Immerse the dialysis bag in 50 mL of release buffer (e.g., PBS at pH 7.4 and pH 5.5) in a beaker.
  - Place the beaker in a shaking incubator at 37°C with gentle agitation.
  - At predetermined time intervals, withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

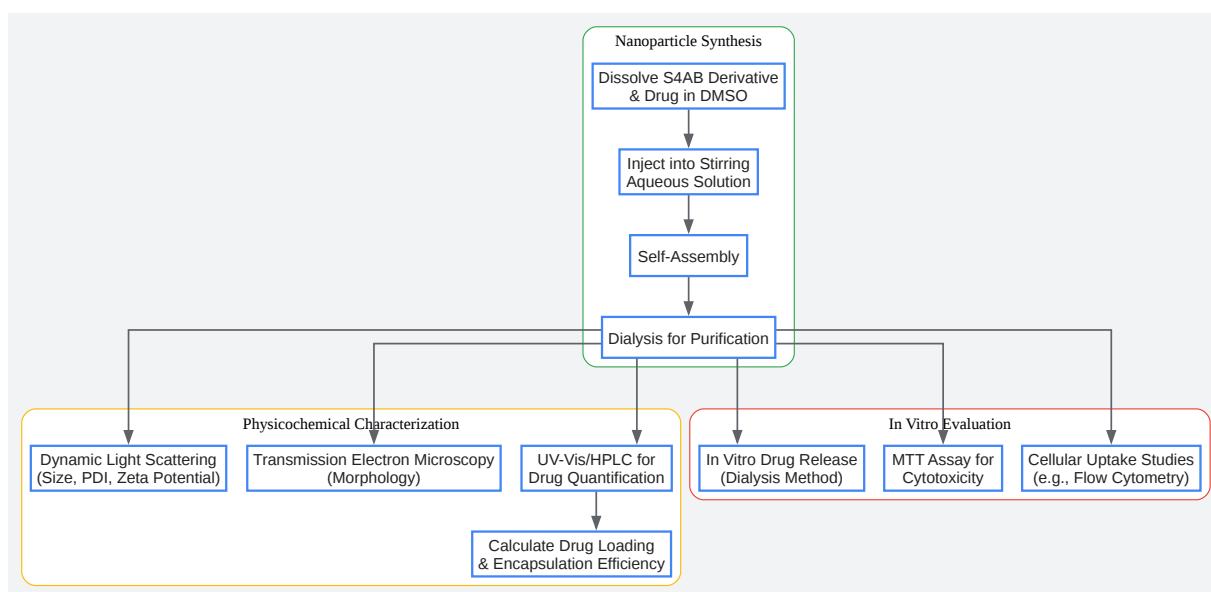
- Quantify the amount of drug in the collected samples using UV-Vis spectroscopy or HPLC.
- Calculate the cumulative percentage of drug released over time.

## In Vitro Cytotoxicity Assay (MTT Assay)

- Procedure:
  - Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
  - Prepare serial dilutions of blank nanoparticles and drug-loaded nanoparticles in the cell culture medium.
  - Replace the old medium with the medium containing the nanoparticle suspensions. Include untreated cells as a control.
  - Incubate for 24, 48, or 72 hours.
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
  - Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as:  $(\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$ .

## Visualizations

## Experimental and logical Workflows



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Caption: Workflow for synthesis and evaluation of S4AB nanoparticles.

## Signaling Pathways

Caption: Nrf2 antioxidant response pathway modulation.

Caption: NF- $\kappa$ B inflammatory signaling pathway.

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